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molecular formula C7H4ClFO B1612492 4-Fluorobenzoyl-carbonyl-13C chloride CAS No. 91742-47-1

4-Fluorobenzoyl-carbonyl-13C chloride

Cat. No. B1612492
M. Wt: 159.55 g/mol
InChI Key: CZKLEJHVLCMVQR-CDYZYAPPSA-N
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Patent
US07910595B2

Procedure details

To a solution of 4-fluorobenzoic acid (5.0 g. 35.7 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (5.4 g, 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:14])=O>ClC(Cl)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:14])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess oxalyl chloride and solvent were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07910595B2

Procedure details

To a solution of 4-fluorobenzoic acid (5.0 g. 35.7 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (5.4 g, 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:14])=O>ClC(Cl)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:14])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess oxalyl chloride and solvent were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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